6-Chloroisoquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOYAOTMZOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Isoquinoline Core in Heterocyclic Chemistry
The isoquinoline (B145761) framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of heterocyclic chemistry. nih.govnumberanalytics.com This structural motif is found in a wide array of naturally occurring alkaloids, many of which exhibit significant pharmacological properties. nih.govnumberanalytics.com The versatility of the isoquinoline nucleus allows for functionalization at various positions, leading to a vast library of compounds with diverse biological and chemical characteristics. numberanalytics.comrsc.org Its presence is noted in numerous marketed and clinical drugs for treating a wide range of diseases, including cancer, and cardiovascular and nervous system disorders. researchgate.netnih.gov The unique electronic and optical properties of isoquinoline derivatives also make them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs). numberanalytics.com
Overview of Chlorinated and Nitrile Substituted Isoquinolines in Organic Synthesis
The introduction of chloro and nitrile substituents onto the isoquinoline (B145761) core significantly influences its chemical reactivity and utility in organic synthesis.
Chlorinated Isoquinolines: The presence of a chlorine atom can serve as a handle for further molecular modifications through various cross-coupling reactions. This allows for the construction of more complex molecular architectures. acs.org The position of the chlorine atom on the isoquinoline ring can direct the regioselectivity of subsequent reactions, making chlorinated isoquinolines valuable intermediates in the synthesis of targeted molecules. researchgate.net
Nitrile-Substituted Isoquinolines: The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. nih.govtandfonline.com The strong electron-withdrawing nature of the nitrile group also modulates the electronic properties of the isoquinoline ring system, influencing its reactivity and potential applications. tandfonline.comharvard.edu The combination of both chloro and nitrile substituents on the isoquinoline scaffold, as seen in 6-Chloroisoquinoline-3-carbonitrile, creates a molecule with multiple reactive sites, offering a rich platform for the synthesis of diverse and complex chemical entities.
Academic Research Trajectories for 6 Chloroisoquinoline 3 Carbonitrile
De Novo Synthesis of the Isoquinoline Core
The creation of the foundational isoquinoline ring system is a critical first step, for which numerous synthetic strategies have been developed. These methods often leverage cyclization reactions, convergent assemblies, and modern catalytic systems to achieve high efficiency and structural diversity.
Cyclization Reactions Driven by Nitrile Functionality
The nitrile (or cyano) group is a versatile functional group in organic synthesis due to its unique electronic properties and its ability to be transformed into various other functionalities. researchgate.net Its role in directing cyclization reactions to form heterocyclic systems, including isoquinolines, is well-established. researchgate.net
One key strategy involves the intramolecular cyclization of precursors where the nitrile group acts as an electrophilic center. For instance, o-cyano-β,β-difluorostyrenes can react with organolithium reagents. The organolithium attacks the nitrile carbon, creating a nitrogen anion which then displaces a vinylic fluorine atom in an intramolecular fashion to yield 3-fluoroisoquinolines. nih.gov This type of reaction highlights a pathway where a strategically placed nitrile on an aromatic precursor can drive the formation of the second ring of the isoquinoline system. The reactivity of the nitrile group is central to these transformations, allowing for the construction of the heterocyclic core. researchgate.net
Convergent Assembly through Condensation of Aromatic Imines with Nitriles
Convergent synthesis offers an efficient route to complex molecules by joining pre-synthesized fragments. In the context of isoquinoline synthesis, the condensation of aromatic imines with nitrile-containing compounds represents a viable, though complex, strategy. Imines, or Schiff bases, are typically formed from the reaction of primary amines with aldehydes or ketones. redalyc.org
Once formed, the aromatic imine can be reacted with a suitable partner. While direct condensation with a simple nitrile can be challenging, related transformations demonstrate the principle. For example, the condensation of DNA-conjugated imines with homophthalic anhydride (B1165640) is a proven method for producing isoquinolone structures. nih.gov In other strategies, nitriles can be reacted with secondary alcohols using a ruthenium catalyst to selectively form imines, which are key intermediates for further cyclization. rsc.org These examples underscore the synthetic utility of imines as precursors to heterocyclic systems, where they can undergo cyclization to form the desired isoquinoline framework.
Modern Transition Metal-Catalyzed Strategies
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective routes to isoquinolines. researchgate.net Catalysts based on rhodium, ruthenium, palladium, copper, and cobalt are frequently employed. researchgate.netresearchgate.netorganic-chemistry.org
Key strategies include:
Rhodium(III)-Catalyzed Reactions : These often proceed via C-H activation. For example, aromatic or heteroaromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a rhodium catalyst like [{RuCl2(p-cymene)}2] to produce isoquinoline derivatives in good to excellent yields. organic-chemistry.org Another Rh(III)-catalyzed method involves the oxidative annulation of aryl oximes with tertiary propargyl alcohols. researchgate.net
Copper-Catalyzed Reactions : Copper catalysts are effective for various cyclization cascades. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively yield either isoquinolines or isoquinoline N-oxides depending on the presence of a protecting group. rsc.org Another approach involves a three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN) to form densely functionalized isoquinolines. organic-chemistry.org
Palladium-Catalyzed Reactions : Palladium catalysts are used in coupling reactions followed by cyclization. One method involves the coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to give the isoquinoline product. organic-chemistry.org
These catalytic systems tolerate a wide range of functional groups and often proceed under mild conditions, making them powerful tools for constructing the isoquinoline core. researchgate.netrsc.org
| Catalyst System | Reactants | Product Type | Key Features |
| Rh(III) / NaOAc | Aromatic Ketoxime + Alkyne | Substituted Isoquinoline | Regioselective, good to excellent yields. organic-chemistry.org |
| Cu(I) | (E)-2-Alkynylaryl Oxime | Isoquinoline / Isoquinoline N-oxide | Reaction in water, switchable selectivity. rsc.org |
| Pd(II) / Cu(I) | o-Iodobenzaldehyde Imine + Alkyne | 3-Substituted Isoquinoline | Two-step, one-pot sequence. organic-chemistry.org |
| Rh(III) | Aryl Oxime + Propargyl Alcohol | Isoquinoline N-oxide | Readily available starting materials, broad scope. researchgate.net |
Organocatalytic and Catalyst-Free Approaches for Isoquinoline Formation
In a move towards more sustainable and metal-free synthesis, organocatalytic and catalyst-free methods have gained significant traction. mdpi.com
Organocatalytic Synthesis: Chiral phosphoric acids are prominent organocatalysts for the asymmetric synthesis of isoquinoline derivatives. acs.orgnih.gov They are particularly effective in Pictet-Spengler reactions, where a β-phenylethylamine condenses with an aldehyde or ketone followed by ring closure. The use of a chiral phosphoric acid catalyst can induce high enantioselectivity, yielding axially chiral tetrahydroisoquinolines with up to 99% enantiomeric excess (ee). acs.orgnih.gov Another organocatalytic approach employs a quinine-based squaramide catalyst for the one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov
Catalyst-Free Synthesis: Several isoquinoline syntheses can proceed without any catalyst, often requiring thermal or acid/base promotion. researchgate.net
The reaction of 2-ethynylbenzaldehydes with o-phenylenediamines can produce benzimidazo[2,1-a]isoquinolines at mild temperatures (50 °C) without a catalyst. mdpi.com
A simple and practical method involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe3)2 and Cs2CO3, to provide 3-aryl isoquinolines without the need for a transition metal. organic-chemistry.org
A catalyst-free approach for the C-4 alkylation of isoquinolines has been described using benzoic acid and vinyl ketones, where the reaction proceeds through a temporary dearomatization of the isoquinoline ring. acs.org
These methods offer valuable alternatives to metal-catalyzed reactions, often utilizing cheaper reagents and simpler procedures. researchgate.netmdpi.com
| Approach | Catalyst/Promoter | Reactants | Product Type |
| Organocatalytic | Chiral Phosphoric Acid | Biaryl Substrate | Axially Chiral Tetrahydroisoquinoline |
| Organocatalytic | Quinine-based Squaramide | 2-(Nitromethyl)benzaldehyde + Imine | Dihydroisoquinolinone |
| Catalyst-Free | Heat (50 °C) | 2-Ethynylbenzaldehyde + o-Phenylenediamine | Benzimidazo[2,1-a]isoquinoline |
| Catalyst-Free | LiN(SiMe3)2 / Cs2CO3 | 2-Methyl-arylaldehyde + Benzonitrile | 3-Aryl Isoquinoline |
Electrochemical Synthetic Routes
Electrosynthesis is emerging as a powerful and sustainable tool in modern organic chemistry, often allowing for transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net While specific, documented electrochemical routes for the de novo synthesis of this compound are not prevalent, the principles of electrosynthesis are applicable.
Electrochemical methods can be used to generate reactive intermediates that subsequently undergo cyclization. For instance, electrochemical reactions are known to facilitate the deoxygenation of heteroaromatic N-oxides to their corresponding heteroarenes, a key transformation in some synthetic sequences. thieme-connect.de The general advantages of electrochemical routes include high functional group tolerance, mild reaction conditions (often room temperature and pressure), and the potential to avoid harsh reagents, contributing to greener chemical processes. researchgate.netmdpi.com The application of these principles to isoquinoline synthesis could involve the electrochemical generation of a radical or ionic intermediate from a suitable acyclic precursor, which then undergoes intramolecular cyclization to form the heterocyclic core.
Targeted Introduction and Functionalization of Chlorine Substituents
The introduction of a chlorine atom onto the isoquinoline framework is a crucial step in the synthesis of the target compound. The position of chlorination is dictated by the electronic properties of the isoquinoline ring and the reagents used. Furthermore, the chlorine atom itself is not merely a placeholder but a functional group that modulates the molecule's properties and can serve as a handle for further chemical modification.
The presence of a chlorine atom can significantly enhance the biological activity of a molecule by increasing its lipophilicity, which can lead to better membrane permeability and stronger interactions with protein targets. researchgate.netnih.gov This "magic chloro" effect is a well-recognized strategy in drug discovery. nih.gov
Several methods exist for the targeted chlorination of isoquinoline and related N-heterocycles:
Chlorination of N-Oxides : A highly regioselective method involves the C2-chlorination of isoquinoline N-oxides. Using a reagent system of triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN), the N-oxide is converted smoothly to the 2-chloro derivative. This method shows broad substrate tolerance and is effective for modifying complex heterocyclic scaffolds. researchgate.net
Electrophilic Chlorination : Direct electrophilic chlorination of the aromatic ring can be achieved using various chlorinating agents. The reaction of alkenes with chlorine (Cl2) or hydrogen chloride (HCl) are fundamental chlorination methods. mdpi.com For aromatic systems like isoquinoline, a Lewis acid catalyst such as iron(III) chloride (FeCl3) is often required to activate the chlorinating agent and overcome the aromatic stability. mdpi.com
Modern Catalytic Methods : Recent advances have focused on more sustainable methods. Photoredox and electrocatalysis have emerged as powerful alternatives for chlorination, often using simple chloride sources like NaCl under mild, visible-light or electricity-driven conditions. mdpi.com For example, an electrocatalytic method for the chlorination of 8-aminoquinolines has been developed. mdpi.com
Once introduced, the chlorine substituent can be further functionalized. As a good leaving group, it is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other groups (e.g., amines, alkoxides). It can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds and further diversification of the isoquinoline scaffold. nih.gov
Regioselective Halogenation and Chlorination Mechanisms
The direct electrophilic halogenation of the isoquinoline ring typically occurs at the C5 and C8 positions due to the electronic properties of the heterocyclic system. Therefore, achieving regioselective chlorination at the C6 position requires specialized strategies that can override the inherent reactivity of the isoquinoline nucleus.
One effective approach involves the use of directing groups . These are functional groups that are temporarily installed on the molecule to guide the electrophilic attack to a specific position. For the C6-chlorination of isoquinoline, a directing group would be placed in a position that sterically or electronically favors chlorination at the desired C6 carbon. While specific examples for directing group-mediated C6 chlorination of the parent isoquinoline are not abundant in readily available literature, the principle is a cornerstone of modern synthetic organic chemistry. For instance, a bulky protecting group on the nitrogen or a strategically placed substituent on the carbocyclic ring could alter the electronic distribution and steric accessibility to favor C6 attack.
Another strategy involves the functionalization of a pre-existing substituent at a position that allows for its conversion to a chlorine atom. For example, a synthetic route could involve the nitration or acylation at a different position, followed by a series of transformations to introduce the chlorine at C6.
The Vilsmeier-Haack reaction, a versatile method for formylation, can also lead to chlorinated quinoline (B57606) and isoquinoline derivatives. ijsr.net The reaction of substituted acetanilides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 2-chloroquinoline-3-carbaldehydes. ijsr.netresearchgate.netresearchgate.net By starting with an appropriately substituted aniline (B41778) precursor, this reaction can be a key step in building the chlorinated isoquinoline core.
Biocatalytic Approaches to Chlorinated Isoquinolines
Biocatalysis has emerged as a powerful tool for achieving high regioselectivity in chemical transformations under mild conditions. Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds. nih.govnih.govmdpi.com These enzymes utilize a flavin cofactor to activate a halide ion (e.g., chloride) and deliver it to a specific position on the substrate.
The key advantage of these biocatalysts is their ability to direct halogenation to positions that are not readily accessible through traditional chemical methods. Through techniques like directed evolution, the substrate scope and regioselectivity of these enzymes can be tailored for specific applications. While direct examples of a flavin-dependent halogenase specifically targeting the C6 position of isoquinoline are still emerging, the existing research on their application to various aromatic substrates demonstrates their significant potential for the synthesis of compounds like this compound. nih.govnih.govmdpi.com This approach offers a green and highly selective alternative to conventional chemical methods.
Strategic Incorporation of the Nitrile Moiety at Position 3
The introduction of a nitrile group at the C3 position of the isoquinoline ring is another crucial step in the synthesis of the target molecule. This can be achieved through direct cyanation or by the conversion of a precursor functional group.
Direct Cyanation and Cyanide Introduction Methods
Direct C-H cyanation methods offer an atom-economical approach to introduce the nitrile group. Photoredox catalysis has been shown to be effective for the direct C-H cyanation of a variety of arenes and heterocycles using a simple cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) under mild, metal-free conditions. nih.gov This method relies on the generation of a reactive arene cation radical that can then be trapped by the cyanide nucleophile.
Another approach involves the activation of the isoquinoline ring towards nucleophilic attack. For instance, treatment of an N-activated isoquinoline species with a cyanide source can lead to the introduction of the cyano group. A one-pot protocol for the C-H cyanation of 6-ring N-containing heterocycles has been developed using triflic anhydride as an activator and trimethylsilyl cyanide as the cyanide source. researchgate.net
Conversion from Precursor Functional Groups (e.g., aldehyde to nitrile)
A more traditional and often highly efficient method for introducing a nitrile group is through the conversion of a precursor functional group, most commonly an aldehyde. The synthesis of a 6-chloro-substituted 2-chloroquinoline-3-carbaldehyde (B1585622) via the Vilsmeier-Haack reaction from the corresponding acetanilide (B955) provides a key intermediate. ijsr.netresearchgate.net This aldehyde can then be readily converted to the desired nitrile.
Several methods are available for the aldehyde-to-nitrile conversion. A common and effective method involves the dehydration of the corresponding aldoxime. The aldehyde is first reacted with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). mdpi.com Another direct conversion can be achieved by reacting the aldehyde with ammonia (B1221849) and hydrogen peroxide in the presence of a transition metal catalyst. nih.gov
A chemoenzymatic route has also been developed, where a carboxylic acid is first reduced to an aldehyde by a carboxylate reductase (CAR), which is then trapped as an aldoxime and subsequently dehydrated to the nitrile by an aldoxime dehydratase (Oxd). nih.gov
Chemo- and Regioselective Synthesis of this compound
A plausible chemo- and regioselective synthetic route to this compound would involve a multi-step sequence that carefully controls the introduction of each functional group.
One potential strategy begins with a substituted aniline precursor that already contains the chloro substituent at the position that will become C6 of the isoquinoline ring. This aniline derivative can then be subjected to a cyclization reaction, such as the Bischler-Napieralski or Pictet-Spengler reaction, to form the isoquinoline core.
Alternatively, a more versatile approach would be to employ the Vilsmeier-Haack reaction on a p-chloroacetanilide (B1165894). This would yield a 2,6-dichloroquinoline-3-carbaldehyde (B1351821) intermediate. Although this is a quinoline, similar principles can be applied to isoquinoline synthesis. A more direct route to a 6-chloroisoquinoline (B1281262) precursor is the synthesis of 6-bromo-1-chloroisoquinoline, which has been reported. researchgate.net The bromo group at the C6 position can then potentially be exchanged for a chloro group, or the synthesis could be adapted with a chloro-analogue from the start.
Once the 6-chloro-substituted isoquinoline-3-carbaldehyde (B112757) is obtained, the final step would be the conversion of the aldehyde group to a nitrile, as described in section 2.3.2. This two-step sequence, formation of the aldehyde followed by conversion to the nitrile, offers a high degree of control and generally proceeds with good yields.
Below is a table summarizing the key synthetic transformations discussed:
| Transformation | Reagents/Conditions | Key Features | Relevant Sections |
| Regioselective Chlorination | Directing groups, Vilsmeier-Haack reaction (POCl₃/DMF) on substituted acetanilides. | Overcomes inherent reactivity of the isoquinoline ring to achieve C6 substitution. | 2.2.1 |
| Biocatalytic Chlorination | Flavin-dependent halogenases. | High regioselectivity under mild conditions. | 2.2.2 |
| Direct Cyanation | Photoredox catalysis (e.g., acridinium (B8443388) catalyst, TMSCN), N-activation (e.g., Tf₂O, TMSCN). | Atom-economical C-H functionalization. | 2.3.1 |
| Aldehyde to Nitrile Conversion | 1. Hydroxylamine, 2. Dehydrating agent (SOCl₂, P₂O₅, POCl₃); Ammonia, H₂O₂, transition metal catalyst; Chemoenzymatic (CAR/Oxd). | Reliable and high-yielding conversion of a precursor functional group. | 2.3.2 |
| Proposed Chemo- and Regioselective Synthesis | Multi-step synthesis involving Vilsmeier-Haack reaction on a p-chloroacetanilide followed by aldehyde-to-nitrile conversion. | Controlled and stepwise construction of the target molecule. | 2.4 |
Reactivity Profiling of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group at the C-3 position is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity is the cornerstone of its diverse reactivity, allowing for transformations into various other functional groups.
The nitrile group of this compound is a versatile handle for synthetic transformations, primarily through nucleophilic addition reactions. These reactions typically proceed via an initial attack on the electrophilic nitrile carbon, followed by subsequent steps to yield stable products like carboxylic acids or primary amines. libretexts.orgnih.gov
Hydrolysis: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. libretexts.org This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat. rsc.org In an acidic medium, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid. The reaction proceeds through an amide intermediate to furnish 6-chloroisoquinoline-3-carboxylic acid and an ammonium (B1175870) salt. rsc.orgresearchgate.net
Under basic conditions, such as heating with aqueous sodium hydroxide, the nitrile is hydrolyzed to the corresponding carboxylate salt (sodium 6-chloroisoquinoline-3-carboxylate) and ammonia. researchgate.net Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. rsc.org A study on the analogous 2,7-dichloroquinoline-3-carbonitrile (B119050) demonstrated its successful hydrolysis to 2,7-dichloroquinoline-3-carboxamide by refluxing in a mixture of acetic acid and sulfuric acid. youtube.com
Reduction: The nitrile group can be reduced to a primary amine, affording (6-chloroisoquinolin-3-yl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) is commonly employed for this transformation. libretexts.orgnih.gov The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon, ultimately reducing the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or Raney nickel at elevated temperature and pressure, also effectively reduces nitriles to primary amines. nih.gov
The table below summarizes common nucleophilic addition reactions applicable to the nitrile group.
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 6-Chloroisoquinoline-3-carboxylic acid |
| Basic Hydrolysis | 1. NaOH (aq), heat (reflux) 2. H₃O⁺ | 6-Chloroisoquinoline-3-carboxylic acid |
| Reduction | 1. LiAlH₄, ether 2. H₂O | (6-Chloroisoquinolin-3-yl)methanamine |
| Reduction | H₂, Pd/C or PtO₂ or Raney Ni, high T/P | (6-Chloroisoquinolin-3-yl)methanamine |
This table presents plausible transformations based on established nitrile chemistry.
While direct examples involving this compound are not prevalent, the nitrile group, in concert with the isoquinoline core, can participate in cycloaddition and annulation reactions. One notable pathway involves the formation of an isoquinolinium ylide, which can then act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles. uci.edu This approach allows for the construction of complex, fused heterocyclic systems.
Furthermore, palladium-catalyzed reactions involving the nitrile group have been reported for analogous chloroquinoline-3-carbonitriles. For instance, a one-pot coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide (B99878) demonstrated that the sulfide nucleophile preferentially attacks the nitrile carbon over a carbon-carbon triple bond, leading to the synthesis of sulfur-substituted benzo[b] uci.eduwikipedia.orgnaphthyridines. youtube.com This highlights the potential of the nitrile group at C-3 to act as an electrophilic site for intramolecular cyclization, forming new rings fused to the isoquinoline system.
Impact and Transformation of the Chlorine Substituent at Position 6
The chlorine atom at the C-6 position is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly enhancing the synthetic utility of the molecule.
Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com In this compound, the isoquinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the strongly electron-withdrawing nitrile group at C-3. These features activate the ring towards attack by nucleophiles, allowing for the displacement of the chlorine atom at C-6. cymitquimica.comresearchgate.net
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group and throughout the aromatic system. In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. researchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom, providing access to a wide range of 6-substituted isoquinoline derivatives. For instance, the reaction of chloroquinolines with 1,2,4-triazole (B32235) is a known SNAr process. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for aryl chlorides. harvard.eduyoutube.com The chlorine atom at C-6 of this compound serves as an excellent handle for such transformations.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: harvard.edusigmaaldrich.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at C-6, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the chloride.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-6 position. Research on the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile (B127508) has shown that coupling occurs selectively at the C-5 position, demonstrating the feasibility of such reactions on electron-deficient halogenated heterocycles. nih.gov Similarly, 1-chloroisoquinoline (B32320) has been successfully used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids. chemrxiv.org
The table below illustrates potential Suzuki-Miyaura cross-coupling reactions.
| Coupling Partner (R-B(OH)₂) | Catalyst/Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenylisoquinoline-3-carbonitrile |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(Thiophen-2-yl)isoquinoline-3-carbonitrile |
| Methylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 6-Methylisoquinoline-3-carbonitrile |
This table presents plausible transformations based on established Suzuki-Miyaura coupling chemistry.
Nitrile (at C-3): The nitrile group is strongly electron-withdrawing through both induction (-I) and resonance (-R). Its presence significantly lowers the electron density of the pyridinoid ring.
The combined effect of the ring nitrogen, the C-3 nitrile, and the C-6 chlorine makes the entire heterocyclic system electron-deficient. This general deactivation makes electrophilic aromatic substitution difficult. However, if such a reaction were to occur, it would likely be directed to the C-5 or C-8 positions, which are the most activated sites for electrophilic attack on the isoquinoline ring. Conversely, the electron-poor nature of the molecule enhances its reactivity towards nucleophilic attack, particularly at the C-1 position (activated by the ring nitrogen) and the C-6 position (the site of the SNAr reaction).
Elucidation of Chemical Reactivity and Mechanistic Pathways of this compound
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Nucleus
The reactivity of the isoquinoline nucleus is characterized by a dichotomy between its two constituent rings: the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. arsdcollege.ac.in This fundamental property dictates the preferred sites for electrophilic and nucleophilic attacks. The introduction of a chlorine atom at the C-6 position and a nitrile group at the C-3 position further modulates this reactivity, creating a specific profile for this compound.
Positional Selectivity Governed by Substituents
The directing effects of the chloro and cyano substituents are critical in determining the regioselectivity of aromatic substitution reactions. These effects are a combination of inductive and resonance contributions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly susceptible to nucleophilic attack, a characteristic that is significantly amplified by the electron-withdrawing cyano group at C-3. quimicaorganica.org The primary site for nucleophilic addition is the C-1 position, which is the most electrophilic carbon in the isoquinoline system. arsdcollege.ac.in This is due to the stability of the resulting Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org Additionally, the chlorine atom at C-6 represents a potential site for SNAr, where a strong nucleophile can displace the chloride ion. This type of substitution is facilitated on aromatic rings bearing electron-withdrawing groups. researchgate.netmdpi.com
Table 1: Predicted Positional Selectivity in Aromatic Substitution Reactions of this compound
| Reaction Type | Primary Target Ring | Most Probable Position(s) | Influencing Factors |
|---|
| Electrophilic Substitution | Benzene Ring | C-5, C-7 | • Pyridine ring deactivated by nitrogen and C-3 cyano group. • C-6 chloro group is ortho, para-directing. | | Nucleophilic Substitution | Pyridine Ring | C-1 | • Highly electrophilic position activated by ring nitrogen and C-3 cyano group. | | Nucleophilic Substitution (SNAr) | Benzene Ring | C-6 | • Displacement of the chloro leaving group by a strong nucleophile. |
Reactivity Differences Between Benzene and Pyridine Rings within the Isoquinoline System
The fusion of a benzene ring with a pyridine ring creates a system where the two rings have distinct electronic characters and, therefore, different reactivities. arsdcollege.ac.in
Pyridine Ring: The pyridine ring is an electron-deficient (π-deficient) system. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene but significantly more reactive towards nucleophiles. arsdcollege.ac.in In this compound, the presence of the strongly electron-withdrawing cyano group at C-3 further depletes the electron density of the pyridine ring, enhancing its electrophilicity, particularly at the C-1 position, and rendering it extremely resistant to electrophilic attack.
Benzene Ring: In contrast, the benzene portion of the isoquinoline molecule behaves more like a typical, albeit deactivated, aromatic ring. It is more electron-rich than the pyridine ring and is the site for electrophilic substitution. arsdcollege.ac.in The chloro group at C-6 deactivates this ring towards electrophilic attack compared to unsubstituted benzene, meaning that reactions like nitration or halogenation require more forcing conditions. libretexts.org However, it remains significantly more susceptible to electrophiles than the pyridine ring. For nucleophilic attack, the benzene ring is generally unreactive unless it bears a suitable leaving group, such as the chlorine at C-6, which can be substituted via an SNAr mechanism. researchgate.net
Table 2: Comparative Reactivity of Benzene and Pyridine Rings in this compound
| Ring System | Electronic Nature | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
|---|---|---|---|
| Pyridine Ring | Highly Electron-Deficient | Strongly Deactivated | Highly Activated (especially at C-1) |
| Benzene Ring | Moderately Electron-Deficient | Deactivated (but preferred site) | Generally Unreactive (except C-6 for SNAr) |
Radical-Mediated Reactions and C-H Activation/Functionalization
Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing efficient pathways to complex molecules. Radical-mediated reactions and transition-metal-catalyzed C-H activation are particularly relevant for heteroaromatic compounds like this compound.
Radical-Mediated Reactions: The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles. nih.govacs.orgresearchgate.net It involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. Given the highly electron-deficient nature of the pyridine ring in this compound, it is an excellent substrate for such transformations. The reaction is highly regioselective, with the radical attack occurring almost exclusively at the C-1 position, the most electrophilic site. acs.org This provides a direct method for introducing carbon-based substituents at this position. Various radical precursors can be used, often generated through oxidative methods. nih.govresearchgate.net
C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation offers a versatile strategy for introducing functional groups without pre-functionalized starting materials. rsc.orgnih.gov Catalysts based on rhodium, palladium, or iridium can selectively activate specific C-H bonds, often guided by a directing group. nih.govresearchgate.net For this compound, C-H functionalization could potentially be directed to several positions. For example, without a specific directing group, photocatalytic or metal-catalyzed reactions might target the most electronically favorable or sterically accessible C-H bonds, such as those at C-1, C-4, or C-8. rsc.orgnih.gov The development of enantioselective Minisci reactions and C-H activation protocols further expands the synthetic utility, allowing for the creation of chiral molecules. acs.orgacs.org
Table 3: Potential C-H Functionalization and Radical Reactions
| Reaction Type | Probable Site of Functionalization | Method | Comments |
|---|---|---|---|
| Minisci Reaction (Radical Acylation/Alkylation) | C-1 | Generation of a nucleophilic radical (e.g., from aldehydes or carboxylic acids) in the presence of an oxidant. nih.govacs.org | Highly regioselective due to the electronic properties of the protonated isoquinoline ring. |
| Photocatalytic C-H Functionalization | C-1, C-4 | Use of a photocatalyst (e.g., organic dyes, iridium complexes) to generate a radical intermediate that adds to the heterocycle. nih.gov | Site selectivity can be influenced by the specific catalyst and reaction conditions. |
| Transition-Metal-Catalyzed C-H Activation | C-4, C-5, C-8 | Rh(III), Pd(II), or other metal catalysts, potentially with a directing group strategy. nih.govresearchgate.net | Offers broad scope for introducing various functional groups (e.g., aryl, alkyl, cyano). acs.org |
Strategic Derivatization and Scaffold Functionalization
Construction of Substituted Isoquinoline (B145761) Derivatives
The chlorine atom at the C-6 position and the cyano group at the C-3 position of 6-Chloroisoquinoline-3-carbonitrile serve as key handles for introducing a variety of substituents onto the isoquinoline core. This allows for the systematic modification of the molecule's electronic and steric properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov The chlorine atom at C-6 is amenable to several such transformations:
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or vinyl groups by coupling the chloro-isoquinoline with boronic acids or their esters in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of 6-aminoisoquinoline (B57696) derivatives by coupling with a wide range of primary and secondary amines. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne, leading to the synthesis of 6-alkynylisoquinoline derivatives. researchgate.net
Beyond palladium-catalyzed reactions, the chlorine atom can also undergo nucleophilic aromatic substitution (SNAr) reactions. taylorfrancis.commasterorganicchemistry.comyoutube.comscience.govlibretexts.org The electron-withdrawing nature of the isoquinoline ring system, further enhanced by the cyano group, facilitates the displacement of the chloride by various nucleophiles, such as alkoxides, thiolates, and amines, under suitable reaction conditions.
The cyano group at the C-3 position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. fiveable.mechemistrysteps.comlibretexts.orglibretexts.orgopenstax.org These transformations provide access to a different set of substituted isoquinoline derivatives with diverse functionalities.
Exploration of Fused Polycyclic Systems and Heterocycle-Embedded Frameworks
The functional groups on this compound can be strategically utilized to construct more complex molecular architectures, including fused polycyclic systems and frameworks embedded with other heterocycles. These larger, more rigid structures are of interest for their potential applications in materials science and medicinal chemistry.
Synthesis of Isoquinoline-Based Luminescent and Optoelectronic Materials
While specific research on the use of this compound for luminescent and optoelectronic materials is not extensively documented, the isoquinoline scaffold itself is a component of various dyes and pigments. acs.orgwikipedia.orggoogle.com The general strategy involves creating extended π-conjugated systems. By employing reactions such as the Suzuki or Sonogashira coupling at the C-6 position, aromatic or other chromophoric units can be appended to the isoquinoline core. Further modifications of the cyano group at C-3, for instance, by conversion to a carbonyl or an imine, can also be used to modulate the electronic properties of the resulting molecule. The development of N,N′-substituted quinacridones highlights the importance of substitution in tuning charge transport properties in organic electronic devices. researchgate.net The synthesis of novel 8-hydroxyquinoline (B1678124) derivatives and their Eu(III) complexes has also been explored for their luminescent properties. nih.gov These general principles could be applied to derivatives of this compound to develop new materials with interesting photophysical properties.
Fabrication of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block
The reactivity of both the chloro and cyano groups makes this compound an attractive starting material for the synthesis of complex, multi-ring heterocyclic systems. For instance, the chloro group can be displaced by a nucleophile that also contains another reactive site. Subsequent intramolecular reactions can then lead to the formation of a new fused ring.
Regioselective Modification and Diversification Strategies
The presence of two distinct reactive sites on this compound allows for regioselective modification, enabling the synthesis of a wide variety of derivatives with precise control over the substitution pattern. The differential reactivity of the C-Cl and C-CN bonds can be exploited to achieve selective functionalization.
For instance, palladium-catalyzed reactions can be selectively targeted to the C-6 position, leaving the cyano group at C-3 intact for subsequent transformations. This allows for a stepwise approach to building molecular complexity. A review on the regioselective functionalization of quinolines through C-H activation highlights various methods for site-selective modifications. nih.gov Base-controlled regioselective functionalization of chloro-substituted quinolines has also been demonstrated, allowing for selective metalation and reaction with electrophiles at different positions on the quinoline (B57606) ring. nih.govresearchgate.netamanote.com
Furthermore, the reactivity of the cyano group can be modulated. For example, it can be selectively hydrolyzed under acidic or basic conditions. The choice of reagents and reaction conditions can be tailored to favor one transformation over the other, providing a powerful strategy for diversifying the isoquinoline scaffold. The synthesis of quinoline-2-thiones via selective deoxygenative C-H/C-S functionalization of quinoline N-oxides demonstrates the potential for highly regioselective reactions. organic-chemistry.org
Below is a table summarizing the key functional groups and their potential transformations on the this compound scaffold.
| Position | Functional Group | Potential Transformations |
| C-6 | Chloro | Suzuki-Miyaura Coupling (with boronic acids/esters), Buchwald-Hartwig Amination (with amines), Sonogashira Coupling (with terminal alkynes), Nucleophilic Aromatic Substitution (with various nucleophiles) |
| C-3 | Cyano | Hydrolysis (to carboxylic acid or amide), Reduction (to primary amine), Reaction with organometallic reagents (to form ketones) |
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Chloroisoquinoline-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of this compound is expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrile group, and the nitrogen atom in the ring.
The protons on the benzene (B151609) ring (H-5, H-7, and H-8) and the pyridine (B92270) ring (H-1 and H-4) will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific shifts can be predicted based on the substituent effects. The chlorine at the C-6 position will deshield the ortho protons (H-5 and H-7), while the nitrile group at C-3 will influence the protons of the pyridine ring.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | ~8.5 | s | - |
| H-4 | ~8.2 | s | - |
| H-5 | ~7.8 | d | ~8.5 |
| H-7 | ~7.6 | dd | ~8.5, ~2.0 |
Note: This is a predicted data table. Actual experimental values may vary.
¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the signals are typically decoupled from protons to produce a spectrum of singlets, where each unique carbon atom gives a distinct peak. thieme-connect.de The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. libretexts.org
For this compound, ten distinct signals are expected, one for each carbon atom. The carbons attached to electronegative atoms (chlorine and nitrogen) and the carbon of the nitrile group will be significantly downfield. The chemical shifts are influenced by factors like hybridization and electron density. libretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~152 |
| C-3 | ~110 |
| C-4 | ~145 |
| C-4a | ~135 |
| C-5 | ~128 |
| C-6 | ~138 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~132 |
Note: This is a predicted data table. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments provide crucial connectivity information that is not available from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be used to confirm the connectivity between the protons on the benzene ring, for example, showing a cross-peak between H-7 and H-8, and between H-7 and H-5.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcolumbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu For instance, the proton signal for H-5 would show a correlation to the carbon signal for C-5.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.comcolumbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. e-bookshelf.de For example, the H-1 proton would be expected to show a correlation to the C-3 and C-8a carbons, while the H-5 proton would show correlations to C-4a, C-7 and C-6.
These 2D NMR techniques, when used together, allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.
While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics of molecules in their solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal packing arrangements. For this compound, ssNMR could be employed to study the intermolecular interactions in the crystal lattice, such as π-π stacking of the aromatic rings and any interactions involving the chlorine and nitrile functional groups. The chemical shifts in ssNMR are sensitive to the local environment, and thus different polymorphs would yield different spectra, providing insight into the conformational and packing differences.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
In the IR spectrum of this compound, a sharp and strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected to appear around 2220-2240 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. The nitrile stretch is also observable in Raman spectra. The aromatic ring vibrations often give strong Raman signals. frontiersin.org For instance, the ring breathing vibration is a characteristic feature in the Raman spectra of aromatic compounds. frontiersin.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretch | >3000 | IR, Raman |
| Nitrile C≡N | Stretch | 2220-2240 | IR, Raman |
| Aromatic C=C/C=N | Stretch | 1400-1600 | IR, Raman |
Note: This is a generalized data table based on typical functional group frequencies.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorptions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the isoquinoline ring in this compound is expected to give rise to strong absorptions in the UV region. Typically, aromatic systems like isoquinoline exhibit multiple absorption bands corresponding to π→π* transitions. The presence of the chloro and nitrile substituents will likely cause a bathochromic (red) shift of these absorptions compared to the parent isoquinoline molecule.
Near-Infrared (NIR) spectroscopy, which covers the region from approximately 700 to 2500 nm, primarily measures overtones and combination bands of fundamental molecular vibrations. While less commonly used for detailed structural elucidation of small molecules compared to mid-IR, NIR can be a powerful tool for rapid screening and quantitative analysis without the need for extensive sample preparation. nih.gov For this compound, NIR could potentially be used to monitor its purity or concentration based on the specific overtone signals from the aromatic C-H bonds.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The molecular formula of this compound is C₁₀H₅ClN₂, yielding a theoretical exact mass that can be precisely verified by HRMS.
The fragmentation of the isoquinoline core would likely involve the loss of small, stable neutral molecules. Key fragmentation pathways could include:
Loss of HCN: The nitrile group could be eliminated as a molecule of hydrogen cyanide, leading to a significant fragment ion.
Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in a fragment ion corresponding to the isoquinoline-3-carbonitrile radical cation.
Ring Fragmentation: The isoquinoline ring system itself could undergo cleavage, leading to a complex pattern of smaller fragment ions.
A detailed analysis of these fragmentation patterns would provide invaluable information for the structural confirmation of this compound.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₀H₅ClN₂]⁺ | 188.01 | Molecular Ion (M⁺) |
| [C₁₀H₅³⁷ClN₂]⁺ | 190.01 | Isotopic Peak (M+2) |
| [C₉H₅N₂]⁺ | 141.05 | Loss of Cl |
| [C₉H₄ClN]⁺ | 161.01 | Loss of HCN |
Note: The m/z values are predicted based on monoisotopic masses and may vary slightly in experimental data.
X-ray Diffraction Crystallography for Absolute Structural Determination
X-ray diffraction crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown.
Upon successful crystallization, the crystal would be subjected to a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed. This analysis would yield precise information on:
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them, confirming the geometry of the isoquinoline ring, the nitrile group, and the position of the chlorine atom.
Planarity: The degree of planarity of the bicyclic isoquinoline ring system.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or halogen bonding.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, the crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Table 2: Hypothetical Crystallographic Data Presentation for this compound
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Calculated Value) |
| Z | (Number of molecules per unit cell) |
This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.
Advanced Spectroscopic Probes for Electronic States and Radical Species (e.g., ESR, MCD)
To delve deeper into the electronic structure and investigate the potential for radical formation, advanced spectroscopic techniques such as Electron Spin Resonance (ESR) and Magnetic Circular Dichroism (MCD) would be employed.
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons (radicals or paramagnetic metal ions). For this compound, ESR would be particularly useful if the molecule were to be subjected to conditions that could induce radical formation, such as electrochemical oxidation or reduction, or UV irradiation.
If a radical species of this compound were generated, its ESR spectrum would provide information on:
g-factor: The position of the ESR signal, which is characteristic of the electronic environment of the unpaired electron.
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵Cl, ³⁷Cl), leading to splitting of the ESR signal. Analysis of this hyperfine structure can map the distribution of the unpaired electron density across the molecule.
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic transitions of molecules. Unlike standard absorption spectroscopy, MCD can reveal hidden transitions and provide detailed information about the symmetry and nature of electronic states.
For this compound, MCD spectroscopy could be used to:
Resolve Overlapping Transitions: The UV-Vis absorption spectrum of an aromatic system like this is often complex with overlapping π-π* transitions. MCD can help to deconvolve these spectra.
Determine Electronic State Symmetries: The sign and shape of MCD signals (A, B, and C terms) are directly related to the symmetry of the ground and excited electronic states.
Probe for Degenerate States: The presence of temperature-dependent C-terms in an MCD spectrum can indicate the presence of degenerate or near-degenerate ground states, which could be relevant if the molecule were in a paramagnetic state.
The application of these advanced spectroscopic techniques would provide a multi-faceted and in-depth understanding of the structural and electronic properties of this compound, laying a crucial foundation for any further investigation into its chemical reactivity and potential applications.
Computational Chemistry and Theoretical Modeling of 6 Chloroisoquinoline 3 Carbonitrile
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a robust method for investigating the quantum mechanical properties of molecules. For 6-Chloroisoquinoline-3-carbonitrile, DFT calculations offer a detailed understanding of its behavior at the atomic level. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. dergipark.org.tr
Geometry Optimization and Electronic Structure Calculations
A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of this compound. From this optimized geometry, various electronic properties can be calculated. These include the total energy, binding energy, and heat of formation, which are crucial for understanding the molecule's stability. researchgate.net The process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. For similar molecules like 1-chloroisoquinoline (B32320), DFT calculations have been successfully used to determine their optimized structures. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. researchgate.netnumberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the energies of these orbitals and their gap would indicate its electrophilic and nucleophilic nature. dergipark.org.trresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: These are example values based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes only. Actual values for this compound would require specific calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the nitrile group, indicating these as potential sites for electrophilic interaction. dergipark.org.trresearchgate.net The area around the hydrogen atoms and the chlorine atom would likely exhibit a more positive potential. researchgate.net
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
DFT calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. dergipark.org.trnih.gov By comparing the calculated spectra with experimental data, the vibrational modes of the molecule can be assigned to specific atomic motions, such as stretching and bending of bonds. dergipark.org.trresearchgate.net For instance, the characteristic C-Cl stretching vibrations are typically observed in a specific region of the IR spectrum. dergipark.org.tr
Furthermore, methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are example values based on typical DFT calculations for similar aromatic nitriles and chloro-substituted heterocycles and are for illustrative purposes only.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | 2230 |
| C-Cl | Stretching | 750 |
| Aromatic C-H | Stretching | 3100-3000 |
| Ring C=C/C=N | Stretching | 1600-1450 |
Quantitative Analysis of Reactivity Descriptors (e.g., dipole moment, polarizability, Fukui functions)
Fukui functions are powerful local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These are derived from the change in electron density as an electron is added to or removed from the molecule. By analyzing the Fukui functions, one can pinpoint specific atoms that are most likely to participate in a chemical reaction.
Exploration of Reaction Mechanisms through Computational Pathways
Computational chemistry is a powerful tool for exploring the detailed mechanisms of chemical reactions. smu.eduresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition states, intermediates, and products involved in a chemical transformation. arxiv.org
For this compound, computational methods can be used to investigate various potential reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon or reactions involving the nitrile group. The process involves locating the transition state structure for a proposed reaction step and calculating the activation energy barrier. smu.edu The Intrinsic Reaction Coordinate (IRC) path is then calculated to confirm that the transition state connects the reactants and products. smu.edu
This exploration of reaction pathways provides a detailed, step-by-step understanding of how a reaction proceeds, including the energetics of each step. arxiv.org Such studies are invaluable for predicting reaction outcomes, understanding reaction kinetics, and designing new synthetic routes. researchgate.net
Advanced Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study complex chemical systems by dividing them into a small, electronically significant region treated with high-level quantum mechanics (QM) and a larger surrounding environment described by classical molecular mechanics (MM). uiuc.eduuiuc.edu This dual-level approach allows for the accurate investigation of processes like chemical reactions, where bond breaking and formation occur, within a computationally feasible framework that also accounts for the influence of the larger molecular environment. uiuc.edunih.gov
For a molecule like this compound, QM/MM simulations can be particularly insightful when studying its interactions within a biological system, such as an enzyme active site, or in a condensed phase environment. The isoquinoline core, along with the chloro and carbonitrile substituents, would typically constitute the QM region, allowing for a detailed description of its electronic properties and reactivity. The surrounding environment, be it a protein, solvent molecules, or other interacting species, would be treated with the less computationally intensive MM force field. uiuc.edu
The application of QM/MM methods can elucidate reaction mechanisms involving this compound, such as nucleophilic substitution at the chlorinated position or reactions involving the nitrile group. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify transition states and determine activation barriers, providing a deeper understanding of the reaction kinetics. nih.gov Furthermore, QM/MM simulations can be coupled with enhanced sampling techniques to explore complex processes that occur over longer timescales. nih.gov
Different coupling schemes, such as mechanical and electrostatic embedding, are available within the QM/MM framework. youtube.com In electrostatic embedding, the QM region is influenced by the electrostatic field of the MM region, providing a more realistic description of the electronic interactions between the two parts of the system. youtube.com The choice of the QM method (e.g., Density Functional Theory - DFT, or semi-empirical methods) and the MM force field is crucial for the accuracy and efficiency of the simulation. uiuc.edunih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
In the context of drug design and materials science, understanding the intermolecular interactions of this compound is of paramount importance. MD simulations can be used to study the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions with surrounding molecules. For instance, the nitrogen atom in the isoquinoline ring and the nitrile group can act as hydrogen bond acceptors, and these interactions can be crucial for the binding of the molecule to a biological target.
While specific MD simulation studies on this compound are not extensively documented, research on related quinoline (B57606) and isoquinoline derivatives highlights the utility of this technique. For example, MD simulations have been used to study the stability of quinoline derivatives as telomerase inhibitors, providing insights into their binding modes and interactions within the active site of the enzyme. uni-muenchen.de Such studies often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the protein. uni-muenchen.de
The insights gained from MD simulations can guide the design of new derivatives of this compound with improved properties, such as enhanced binding affinity to a specific target or better solubility in a particular solvent.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Methodologies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. By identifying the physicochemical properties or structural features that are critical for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds in drug discovery.
For this compound and its derivatives, QSAR studies can be instrumental in understanding the structural requirements for a desired biological effect. These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric and electronic fields) descriptors.
Several QSAR studies have been conducted on isoquinoline and quinoline derivatives, providing valuable insights that could be applicable to this compound. For example, 3D-QSAR studies on substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors have been performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acadpubl.eu These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. acadpubl.eu
In another study on pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA), CoMFA and CoMSIA models were developed to explain the structure-activity relationship in terms of three-dimensional variables. ijnc.ir The robustness of these models is typically assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). ijnc.ir
Below is a table summarizing the statistical parameters from a representative 3D-QSAR study on related compounds, illustrating the predictive power of such models.
| QSAR Model | q² | r² |
| CoMFA | 0.65 | 0.95 |
| CoMSIA | 0.71 | 0.99 |
QSAR models can also be developed using 2D descriptors. For instance, a 2D-QSAR study on imidazoquinazoline derivatives as antitumor agents was performed to find a mathematical correlation between the structures and their activity. researchgate.net Such models can help in identifying key fragments and properties that contribute to the desired biological effect.
The application of QSAR methodologies to this compound and its analogs could accelerate the discovery of new compounds with interesting biological activities by providing a rational basis for structural modifications.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.edu By transforming the complex many-electron wavefunction into a set of localized orbitals, NBO analysis offers a chemically intuitive picture of bonding and allows for the quantitative investigation of intramolecular interactions and charge transfer processes. wisc.edu
For this compound, NBO analysis can provide valuable insights into its electronic structure. It can be used to determine the hybridization of atoms, the polarity of bonds, and the distribution of electron density across the molecule. The presence of the electronegative chlorine atom and the electron-withdrawing nitrile group is expected to significantly influence the electronic properties of the isoquinoline ring, and NBO analysis can quantify these effects.
A key feature of NBO analysis is the ability to study hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as donor-acceptor interactions, play a crucial role in stabilizing the molecule and influencing its reactivity. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides a quantitative measure of the strength of these interactions.
The table below illustrates the type of data that can be obtained from an NBO analysis, showing hypothetical donor-acceptor interactions and their corresponding stabilization energies (E(2)) for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C) | 5.2 |
| LP (Cl) | σ* (C-C) | 1.8 |
| π (C=C) | π* (C≡N) | 12.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
By providing a detailed picture of the electronic structure and intramolecular interactions, NBO analysis can contribute to a deeper understanding of the chemical properties and reactivity of this compound, guiding further experimental and theoretical investigations.
Academic and Industrial Applications in Organic Synthesis and Materials Science
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The 6-Chloroisoquinoline-3-carbonitrile scaffold is a key starting point for the synthesis of a multitude of complex organic molecules, particularly those with significant biological activity. The chloro and nitrile groups offer orthogonal reactivity, allowing for sequential and controlled modifications to build molecular complexity.
A prominent application of this scaffold is in the development of potent enzyme inhibitors, such as those targeting protein kinases. For instance, the related quinoline-3-carbonitrile core is central to a class of potent inhibitors of Src kinase, a protein implicated in cancer progression. nih.gov Structural modifications to the basic 4-anilinoquinoline-3-carbonitrile (B11863878) structure have led to the development of the 4-anilinobenzo[g]quinoline-3-carbonitriles, which exhibit enhanced Src inhibitory properties. nih.gov In one study, analogues with cyclic basic amine groups attached at the C-8 position showed exceptional activity, with IC50 values in the subnanomolar range against Src kinase. nih.gov
The synthesis of these complex inhibitors highlights the utility of the chloroquinoline carbonitrile core. The chlorine atom can be displaced by various nucleophiles, such as anilines, while the carbonitrile group can be retained or further transformed. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. The development of Bosutinib (SKI-606), a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, as a potent Src kinase inhibitor, underscores the pharmaceutical relevance of this class of compounds. nih.gov Further research has explored replacing the alkoxy group with furan (B31954) moieties, demonstrating that the quinoline-3-carbonitrile scaffold can be extensively functionalized to fine-tune inhibitor potency and selectivity. nih.gov
Table 1: Examples of Kinase Inhibitors Derived from the Quinoline-3-Carbonitrile Scaffold
| Compound Name | Structure | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Bosutinib (SKI-606) | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-methoxy-3-quinolinecarbonitrile | Src | 1.2 |
| Compound 17a | 4-Anilino-7,8-di(2-methoxyethoxy)benzo[g]quinoline-3-carbonitrile derivative | Src | 0.15 |
| Compound 17d | 4-Anilino-7,8-di(2-(N-morpholino)ethoxy)benzo[g]quinoline-3-carbonitrile derivative | Src | 0.23 |
| Compound 10 | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3,5-dimethylfuran-2-yl)-3-quinolinecarbonitrile | Src | Potent |
Contributions to the Development of Novel Organic Electronic and Photonic Materials
The quinoline-3-carbonitrile framework, as exemplified by this compound, possesses intrinsic electronic and photophysical properties that make it an attractive candidate for the development of novel organic electronic and photonic materials. While specific research on this compound in this context is emerging, the broader class of quinoline (B57606) and isoquinoline (B145761) derivatives has shown significant promise. These compounds can serve as emitting chromophores due to their inherent fluorescence. bldpharm.com
The electron-deficient nature of the quinoline ring, enhanced by the electron-withdrawing nitrile group, makes these scaffolds suitable as acceptor units in donor-π-acceptor (D-π-A) systems. bldpharm.com Such systems are fundamental to materials used in organic light-emitting diodes (OLEDs), where they can facilitate intramolecular charge transfer (ICT), a key process for electroluminescence. bldpharm.combldpharm.com The photophysical properties, including absorption and emission spectra, of polyarylquinoline-3-carbaldehydes have been studied, demonstrating that their characteristics can be tuned by altering the substituents on the quinoline core. bldpharm.comresearchgate.net
Derivatives of pyridine-carbonitrile have been successfully employed as emitters in thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies. bldpharm.com The combination of a carbonitrile acceptor with various donor moieties allows for the creation of materials with small singlet-triplet energy gaps, which is crucial for efficient TADF. bldpharm.com Although direct applications of this compound in OLEDs are not yet widely reported, its structural similarity to these high-performance materials suggests its potential as a precursor for next-generation organic electronic and photonic devices. The investigation of the photophysical properties of its derivatives is an active area of research. researchgate.netmdpi.com
Table 2: Photophysical Properties of Related Quinoline Derivatives
| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Application Area |
|---|---|---|---|
| 4,6,8-Triarylquinoline-3-carbaldehydes | ~280-360 | ~450-550 | Potential Emitting Chromophores |
| Pyridine-Carbonitrile Derivatives | Varies | Green to Yellow | TADF Emitters for OLEDs |
Utility in Catalysis and Ligand Development for Transition Metal Chemistry
The molecular architecture of this compound, featuring a heterocyclic nitrogen atom and a nitrile group, presents opportunities for its use as a ligand in transition metal chemistry. Both the isoquinoline nitrogen and the nitrile nitrogen possess lone pairs of electrons that can coordinate to a metal center. libretexts.org This bidentate or monodentate coordination potential makes it a candidate for the development of novel ligands for catalysis.
Transition metal complexes with nitrogen-containing heterocyclic ligands are widely used in various catalytic transformations, including asymmetric synthesis. mdpi.com While specific catalytic applications of this compound are still under exploration, related isoquinoline and quinoline derivatives have proven to be effective ligands. For example, chiral tetrahydroisoquinoline derivatives are used in rhodium-catalyzed asymmetric hydrogenation reactions. mdpi.com
The presence of the chloro substituent on the isoquinoline ring provides a handle for further functionalization, allowing for the synthesis of more complex ligand structures. This could involve cross-coupling reactions to introduce phosphine (B1218219) groups or other coordinating moieties, thereby creating multidentate ligands. The resulting transition metal complexes could find applications in a range of catalytic reactions, such as C-C bond formation, hydrogenations, and oxidations. The field of coordination chemistry is vast, with numerous examples of transition metal chloride complexes and their diverse reactivity. wikipedia.org The development of new ligands based on the this compound scaffold could lead to catalysts with novel reactivity and selectivity.
Investigative Tools for Biochemical Research and Pathway Elucidation (Methodological Focus)
The ability of this compound to serve as a precursor for potent and selective enzyme inhibitors makes it a valuable tool for biochemical research and the elucidation of cellular pathways. The development of highly specific inhibitors for enzymes like kinases allows researchers to probe the function of these proteins in complex biological systems.
As previously mentioned, derivatives of the quinoline-3-carbonitrile scaffold are potent inhibitors of Src kinase. nih.gov Such inhibitors can be used in cell-based assays to study the role of Src in signal transduction pathways related to cell proliferation, differentiation, and migration. By selectively inhibiting Src activity, researchers can dissect the downstream effects and identify other components of the signaling cascade. This methodological approach is crucial for validating new drug targets and understanding disease mechanisms.
Furthermore, the inherent fluorescent properties of some quinoline derivatives open up the possibility of developing fluorescent probes from this compound. researchgate.net By attaching this scaffold to other molecules of interest or by designing derivatives that exhibit environment-sensitive fluorescence, it is possible to create tools for bio-imaging. These probes could be used to visualize the localization of specific proteins within cells, monitor enzyme activity in real-time, or quantify the concentration of certain ions or small molecules. The synthesis of a 2-oxo-quinoline-3-carbonitrile derivative that can act as a fluorescent probe to determine the critical micelle concentration of surfactants demonstrates the potential of this class of compounds as analytical tools. researchgate.net
Future Directions and Emerging Paradigms in Isoquinoline Research
Advancements in Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally benign practices, and the synthesis of isoquinoline (B145761) derivatives is no exception. tandfonline.comrsc.org Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions and generate significant waste. numberanalytics.com The development of sustainable and green synthetic methodologies is therefore a critical area of research.
Recent advancements have focused on several key areas:
Catalysis with Earth-Abundant Metals: There is a growing trend to replace precious metal catalysts (e.g., palladium, rhodium) with more sustainable and cost-effective alternatives like copper, iron, and cobalt. nih.govmdpi.com For instance, copper-catalyzed annulation reactions have shown promise in the synthesis of functionalized isoquinolines. nih.gov
C-H Activation Strategies: Direct C-H bond activation and functionalization represent a highly atom-economical approach to isoquinoline synthesis, avoiding the need for pre-functionalized starting materials. chemistryviews.org Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolones in environmentally friendly solvents like ethanol (B145695). chemistryviews.org
Use of Greener Solvents and Conditions: Researchers are increasingly exploring the use of biomass-derived solvents, such as ethanol, and even solvent-free reaction conditions to minimize environmental impact. tandfonline.comchemistryviews.org These methods not only reduce volatile organic compound (VOC) emissions but can also lead to simpler product isolation procedures. tandfonline.com
Photoredox and Electrochemical Synthesis: These emerging techniques offer mild and efficient alternatives to traditional thermal methods, often proceeding with high selectivity and functional group tolerance. rsc.org
A notable example of a green synthetic approach is the rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones from N-methoxybenzamides and vinylene carbonate in ethanol at room temperature. chemistryviews.org This method is environmentally friendly as it operates under mild conditions and eliminates the need for stoichiometric external oxidants. chemistryviews.org
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
Retrosynthesis Planning:
Several AI platforms are leading the way in this area:
| Platform | Methodology | Key Features |
| Synthia™ (Merck KGaA) | Combines machine learning with expert-curated reaction rules. | Aims to provide realistic and lab-ready synthetic pathways. chemcopilot.com |
| IBM RXN for Chemistry | Utilizes neural transformer models trained on millions of reactions. | Achieves high accuracy in reaction prediction and can be integrated with robotic labs for automated synthesis. chemcopilot.com |
| Chematica (part of Merck KGaA) | Employs network theory to map out a vast number of potential reaction sequences. | Has demonstrated the ability to significantly shorten synthetic routes. chemcopilot.com |
Reaction Prediction:
Beyond retrosynthesis, ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.netrjptonline.org By analyzing the structures of reactants and reagents, these models can predict the major product, potential side products, and even reaction yields. acs.orgchemrxiv.org This predictive power allows chemists to prioritize experiments, avoid unproductive reaction pathways, and optimize reaction conditions more efficiently. For instance, a machine learning model has been developed to predict the reactive site of an electrophilic aromatic substitution with high accuracy. researchgate.net
Discovery of Novel Reactivity Patterns and Transformation Strategies
The exploration of new chemical reactions and the discovery of novel reactivity patterns are fundamental to advancing organic synthesis. For the isoquinoline framework, researchers are continually seeking innovative ways to functionalize the core structure and build molecular complexity. nih.govacs.org
Recent areas of investigation include:
Dearomatization Reactions: Nucleophilic dearomatization of isoquinolines provides a powerful strategy for accessing three-dimensional, saturated heterocyclic scaffolds from flat, aromatic precursors. acs.orgacs.org These reactions, which can be catalyzed by transition metals or proceed under metal-free conditions, allow for the installation of new functional groups with high regio- and stereoselectivity. acs.org
Cascade Reactions: One-pot cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer an elegant and efficient approach to constructing complex isoquinoline-containing molecules. nih.govmdpi.com These strategies are highly atom- and step-economical.
Photocycloadditions: Light-mediated cycloaddition reactions provide a means to construct novel ring systems fused to the isoquinoline core. nih.gov For example, [2+2]-photocycloaddition reactions can be used to introduce cyclobutane (B1203170) rings. nih.gov
A study on the electrophilic aromatic reactivity of the neutral isoquinoline molecule revealed the positional reactivity order to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This fundamental understanding of reactivity is crucial for designing selective functionalization strategies.
Development of High-Throughput Screening for Material Properties
The unique photophysical and electronic properties of isoquinoline derivatives make them attractive candidates for applications in materials science, including organic light-emitting diodes (OLEDs), sensors, and functional polymers. amerigoscientific.com To accelerate the discovery of new materials with desired properties, high-throughput screening (HTS) methodologies are being increasingly employed. researchgate.netyoutube.com
HTS allows for the rapid and parallel synthesis and testing of large libraries of compounds. researchgate.netresearchgate.net In the context of isoquinoline-based materials, this could involve:
Combinatorial Synthesis: Generating large libraries of isoquinoline derivatives with diverse substitution patterns.
Automated Property Measurement: Using robotic systems to rapidly measure key material properties such as fluorescence quantum yield, absorption and emission spectra, and thermal stability.
Data Analysis and Mining: Employing computational tools to analyze the large datasets generated by HTS and identify structure-property relationships. youtube.comresearchgate.net
For example, a fragment-based drug discovery (FBDD) approach, a type of high-throughput screening, has been used to generate a library of 5,000 isoquinoline derivatives to identify potent enzyme inhibitors. researchoutreach.org This same principle can be applied to screen for material properties. The integration of HTS with AI and machine learning can further enhance the efficiency of the discovery process by guiding the design of subsequent libraries based on the results of previous screens. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-Chloroisoquinoline-3-carbonitrile to improve yield and purity?
- Methodological Answer : Focus on reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for halogenation). Multi-step protocols, as demonstrated in trifluoromethylpyridine synthesis , can be adapted. Use Design of Experiments (DOE) to identify critical variables. Green chemistry approaches, such as solvent-free conditions or biodegradable catalysts , should be explored for sustainability.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., chloro and cyano groups at positions 6 and 3, respectively). Compare with structurally similar compounds like 4-Chloroisoquinoline-1-carbonitrile .
- Mass Spectrometry (HRMS) : Validate molecular weight (C10H5ClN2; MW 188.61) and isotopic patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or bond angles, as seen in studies of isoquinoline derivatives .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify impurities using LC-MS. Store in amber vials at –20°C under inert gas (N2/Ar), as recommended for halogenated nitriles in safety protocols .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination and cyano-group incorporation in this compound synthesis?
- Methodological Answer : Use computational tools (DFT calculations) to model electron density distributions and transition states. Compare with experimental kinetics, such as the halogenation of β-chloroacrylonitrile derivatives . Isotopic labeling (e.g., 13C at the cyano group) can track reaction pathways.
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Step 1 : Optimize the molecular geometry using Gaussian or ORCA software.
- Step 2 : Calculate Fukui indices to identify electrophilic sites (e.g., C-6 for nucleophilic attack).
- Step 3 : Validate predictions with experimental data, such as SNAr reactions with amines or thiols. Reference studies on chlorinated isoquinolines .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Controlled Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical models (random-effects) to identify outliers, similar to longitudinal presenteeism studies .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends.
Q. How do solvent effects influence the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer : Use Kamlet-Taft or Hansen solubility parameters to quantify solvent polarity/polarizability. Compare reaction rates in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. For example, trifluoromethylpyridine syntheses show higher yields in polar aprotic media .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reaction yields reported for this compound syntheses?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions from literature (e.g., molar ratios, purification methods).
- Sensitivity Analysis : Use tools like Minitab to rank variables (e.g., catalyst loading, reaction time) by impact on yield.
- Error Tracing : Identify common pitfalls, such as incomplete halogenation or cyano-group hydrolysis, via LC-MS impurity profiling .
Q. What advanced statistical methods are suitable for analyzing structure-property relationships in this compound derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent parameters (Hammett σ, logP) with properties like solubility or bioactivity.
- Machine Learning : Train models on datasets of isoquinoline derivatives to predict untested properties .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
